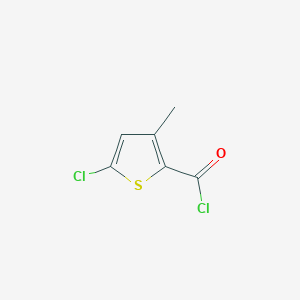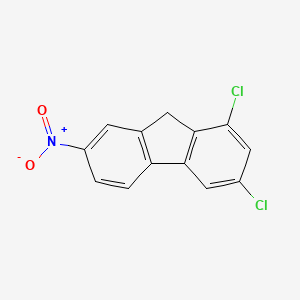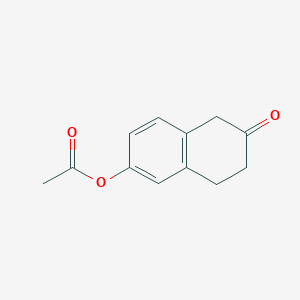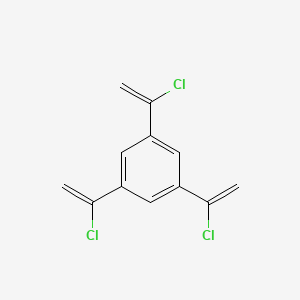
1,3,5-Tris(1-chloroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(1-chloroethenyl)benzene is an organic compound with a benzene ring substituted at the 1, 3, and 5 positions with 1-chloroethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(1-chloroethenyl)benzene typically involves the chlorination of 1,3,5-tris(ethenyl)benzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation or recrystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(1-chloroethenyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,3,5-tris(ethenyl)benzene or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, or other nucleophiles. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation and reduction can produce a range of oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Tris(1-chloroethenyl)benzene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(1-chloroethenyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The specific pathways and targets depend on the context of its use, such as in biological studies or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(1-methylethyl)benzene: Similar structure but with methylethyl groups instead of chloroethenyl groups.
1,3,5-Tris(phenylethynyl)benzene: Contains phenylethynyl groups, leading to different chemical properties and applications.
1,3,5-Tris(chloromethyl)benzene: Similar chlorinated benzene derivative with different substituents.
Uniqueness
1,3,5-Tris(1-chloroethenyl)benzene is unique due to the presence of 1-chloroethenyl groups, which impart distinct reactivity and potential applications compared to other similar compounds. Its specific substitution pattern and chemical properties make it valuable for targeted research and industrial uses.
Propiedades
Número CAS |
91492-90-9 |
|---|---|
Fórmula molecular |
C12H9Cl3 |
Peso molecular |
259.6 g/mol |
Nombre IUPAC |
1,3,5-tris(1-chloroethenyl)benzene |
InChI |
InChI=1S/C12H9Cl3/c1-7(13)10-4-11(8(2)14)6-12(5-10)9(3)15/h4-6H,1-3H2 |
Clave InChI |
GJDKGWBYDJULJR-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC(=CC(=C1)C(=C)Cl)C(=C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


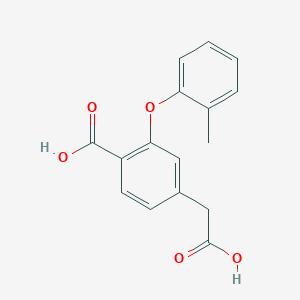
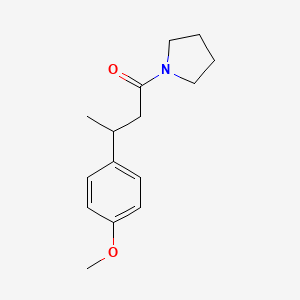
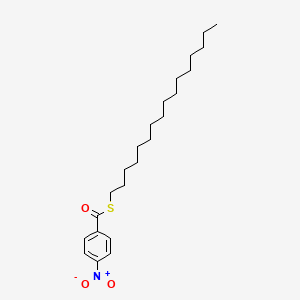
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)

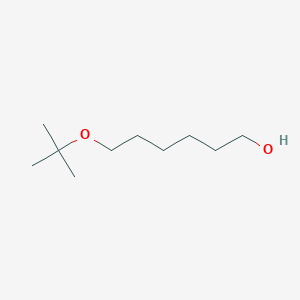

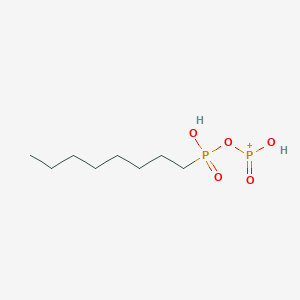
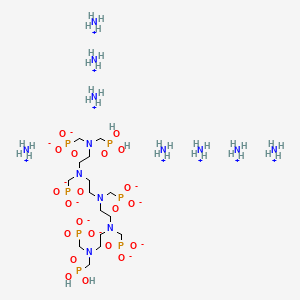
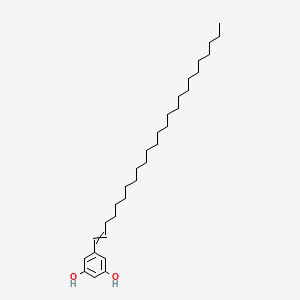
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
